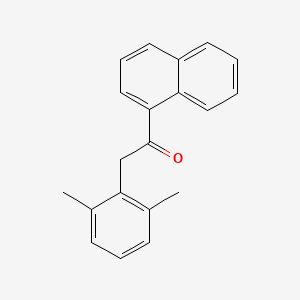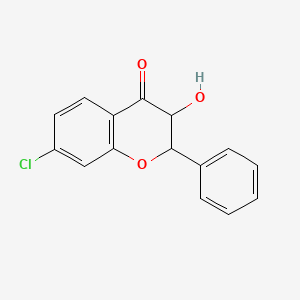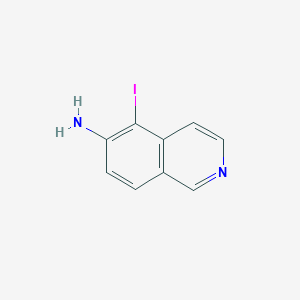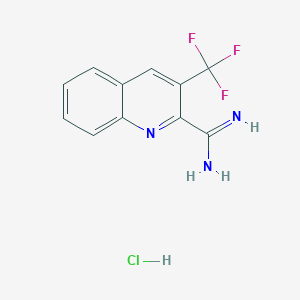![molecular formula C14H9ClN4 B11849632 [6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-22-3](/img/structure/B11849632.png)
[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,α′-dibromo-2,6-diacetylpyridine in refluxing acetonitrile can yield the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the chloro position.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with the compound , known for its broad range of biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[1,2-a]pyridine: Another derivative with potential therapeutic applications.
Uniqueness
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the presence of the chloro and acetonitrile functional groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for further derivatization and optimization of its properties for specific applications.
Eigenschaften
CAS-Nummer |
88594-22-3 |
|---|---|
Molekularformel |
C14H9ClN4 |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C14H9ClN4/c15-10-4-5-13-18-14(11-3-1-2-8-17-11)12(6-7-16)19(13)9-10/h1-5,8-9H,6H2 |
InChI-Schlüssel |
DIVYCUSEMGTGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)







